N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine, also known by its chemical formula C6H6BrNO , is a synthetic organic compound. It belongs to the class of pyrimidine derivatives and contains a bromopyridine moiety. The compound’s molecular weight is approximately 188.02 g/mol .
Molecular Structure Analysis
H | N / \ C C \ / N-B | C / \ H H
Physical and Chemical Properties Analysis
Scientific Research Applications
Novel Derivative Synthesis
N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine serves as a precursor in the synthesis of various derivative compounds with potential applications in scientific research. For instance, its utilization in the formation of thiazolo[4,5-d]pyrimidine derivatives highlights its role in creating compounds that could be explored for diverse biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Suzuki Cross-Coupling Reaction
The compound is also pivotal in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. This process not only yields a variety of pyridine derivatives but also enables a deeper exploration of their quantum mechanical properties and biological activities. For example, certain derivatives exhibit significant anti-thrombolytic and biofilm inhibition activities, showcasing the compound's utility in developing potential therapeutic agents (Ahmad et al., 2017).
Structural Characterization
Structural characterization studies of polymorphs derived from similar compounds have provided insights into the molecular arrangements and potential pharmaceutical applications of these derivatives. Such studies help in understanding the compound's versatility in forming different crystalline structures with unique properties (Böck et al., 2020).
Amination Reactions
Research on the amination of dibromopyridines, including compounds structurally related to this compound, has furthered the understanding of reaction mechanisms and the synthesis of diaminopyridines. These studies are crucial for developing synthetic pathways for new compounds with potential applications in material science and pharmaceuticals (Streef & Hertog, 2010).
Mechanistic Studies
Investigations into the reaction mechanisms involving the compound and its derivatives have shed light on the processes such as the SN(ANRORC)-mechanism. These studies not only contribute to the theoretical knowledge of organic chemistry but also aid in the refinement of synthetic methodologies for developing new chemical entities (Kroon & Plas, 2010).
Safety and Hazards
- Hazard Statements : The compound poses risks associated with ingestion (H302), skin irritation (H315), eye irritation (H319), inhalation (H332), and respiratory irritation (H335) .
- Precautionary Measures : Proper protective equipment (P280) and first aid measures (P305+P351+P338, P310) should be followed during handling .
- Storage : Store N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine in a dark place, sealed, and at room temperature .
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c1-7-12-5-3-9(14-7)15-10-6-8(11)2-4-13-10/h2-6H,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZIGIOBNXDFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2=NC=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.